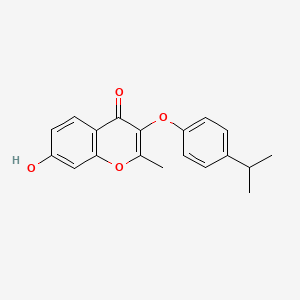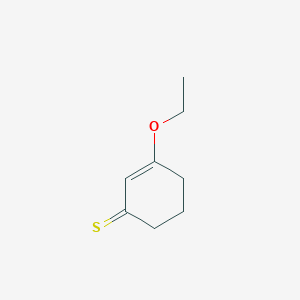![molecular formula C23H20N4O B2645415 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2320536-79-4](/img/structure/B2645415.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique structure combining bipyridine and naphthalene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Formation of the naphthalene intermediate: The naphthalene moiety can be synthesized through the Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide.
Coupling of intermediates: The bipyridine and naphthalene intermediates are then coupled using a suitable linker, such as a urea derivative, under appropriate reaction conditions (e.g., using a base like triethylamine in an organic solvent like dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, while the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-([2,2’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with a different bipyridine isomer.
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of bipyridine and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-16-20-6-3-5-18-4-1-2-7-21(18)20)26-15-17-8-13-25-22(14-17)19-9-11-24-12-10-19/h1-14H,15-16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAWBKQXOIGMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2645333.png)
![3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645334.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2645336.png)
![Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2645337.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)






![5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2645355.png)
